molecular formula C15H13N3O3S B2560512 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1207046-77-2

2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2560512
M. Wt: 315.35
InChI Key: JZHHTBNDYUBENZ-UHFFFAOYSA-N
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Description

This compound is a novel pyrrolo[2,3-d]pyrimidine-based analogue . It has been evaluated for its ability to inhibit the α-amylase enzyme in order to treat diabetes . The compound belongs to the class of organic compounds known as 2,3-diphenylfurans .


Synthesis Analysis

The synthesis of such compounds involves heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In addition, a primary amine is used .

Scientific Research Applications

Antimicrobial Activity

A study by Kerru et al. (2019) describes the synthesis of thienopyrimidine linked rhodanine derivatives, including structures related to 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. These compounds demonstrated significant antimicrobial potency against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Kerru et al., 2019).

Anticancer Activity

Al-Sanea et al. (2020) focused on the design, synthesis, and evaluation of cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds, sharing a core structure with the subject chemical, showed appreciable cancer cell growth inhibition against a range of cancer cell lines, suggesting their utility in cancer research (Al-Sanea et al., 2020).

Radiolabeling for Imaging

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a compound derived from a series similar to the subject chemical, aimed at imaging the translocator protein (18 kDa) with PET. This research highlights the chemical's relevance in developing diagnostic tools for neurological and oncological applications (Dollé et al., 2008).

Antifungal and Antibacterial Properties

Hossan et al. (2012) synthesized a range of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid. These compounds exhibited good antibacterial and antifungal activities, comparable to standard drugs. This study underscores the potential use of such compounds in developing new antimicrobial agents (Hossan et al., 2012).

Chemical Reactivity and Biological Evaluation

Farouk et al. (2021) explored the synthesis, chemical reactivity, and biological evaluation of novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives. The study provided insights into the chemical behavior of these compounds towards various reagents, highlighting their potential as versatile intermediates in the synthesis of biologically active molecules (Farouk et al., 2021).

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-10-4-2-9(3-5-10)11-7-22-14-13(11)17-8-18(15(14)20)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHHTBNDYUBENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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